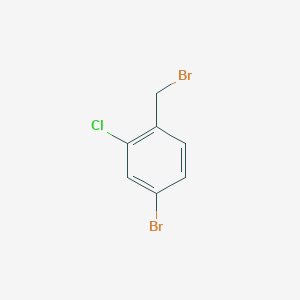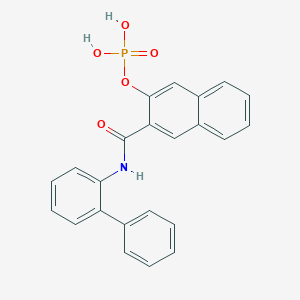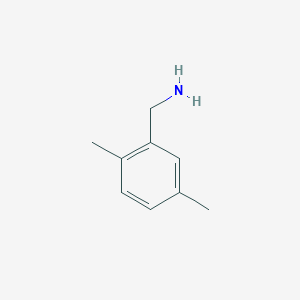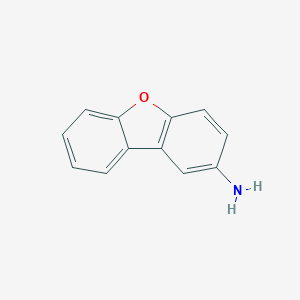![molecular formula C16H18F2O4 B130814 Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate CAS No. 159276-62-7](/img/structure/B130814.png)
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate is a chemical compound used in scientific research. It has diverse applications, including drug discovery, organic synthesis, and material science. The molecular formula is C16H18F2O4 .
Molecular Structure Analysis
The molecular structure of Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate is complex, with a molecular formula of C16H18F2O4 . The average mass is 312.309 Da, and the monoisotopic mass is 312.117310 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate has been explored in various synthetic processes and chemical reactions. For instance:
Synthesis of Antifungal Compounds : Chen et al. (2015) developed a concise process for synthesizing 1,3-diacetoxy-2-[2′-(2″,4″-difluorophenyl)prop-2′-en-1′-yl]propane, an intermediate for Posaconazole, an antifungal drug. The process involved C-alkylation of diethyl malonate with 2,3-dichloropropene, followed by reduction and acylation steps (Chen, Huang, Zhao, & Li, 2015).
Hydrolysis Challenges : Taydakov and Kiskin (2020) conducted a study on the hydrolysis of diethyl 2-(perfluorophenyl)malonate, closely related to diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate. They discovered that hydrolysis did not yield the expected 2-(perfluorophenyl)malonic acid, suggesting complexities in manipulating such compounds (Taydakov & Kiskin, 2020).
One-Pot Synthesis Techniques : Aly et al. (2018) demonstrated the efficient one-pot synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates using diethyl malonate and aromatic amines. This study highlights the versatility of diethyl malonate in facilitating complex organic reactions (Aly et al., 2018).
Application in Drug Development
Diethyl malonate derivatives have been instrumental in developing intermediates for various drugs:
- Small Molecule Anticancer Drugs : Xiong et al. (2018) explored the synthesis of diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing carboxylic acid. It serves as an important intermediate in small molecule anticancer drugs, demonstrating the potential of diethyl malonate derivatives in cancer treatment (Xiong et al., 2018).
Eigenschaften
CAS-Nummer |
159276-62-7 |
|---|---|
Produktname |
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate |
Molekularformel |
C16H18F2O4 |
Molekulargewicht |
312.31 g/mol |
IUPAC-Name |
diethyl 2-[2-(2,4-difluorophenyl)prop-2-enyl]propanedioate |
InChI |
InChI=1S/C16H18F2O4/c1-4-21-15(19)13(16(20)22-5-2)8-10(3)12-7-6-11(17)9-14(12)18/h6-7,9,13H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
ICXSWEPRNMGYGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC(=C)C1=C(C=C(C=C1)F)F)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(CC(=C)C1=C(C=C(C=C1)F)F)C(=O)OCC |
Andere CAS-Nummern |
159276-62-7 |
Synonyme |
2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]propanedioic Acid 1,3-Diethyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



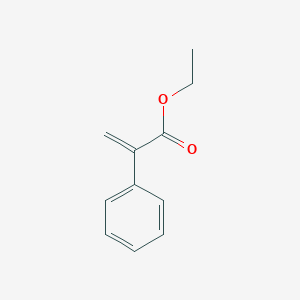
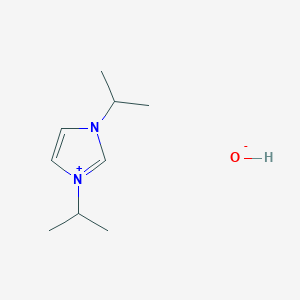
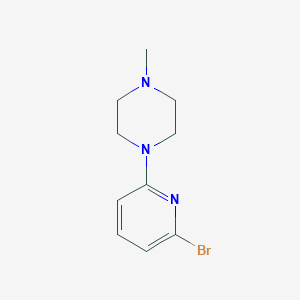
![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)
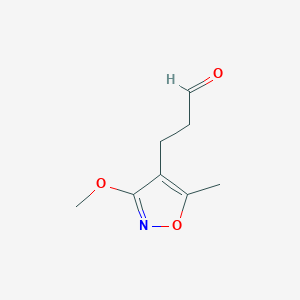
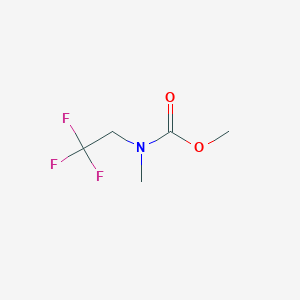
![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)
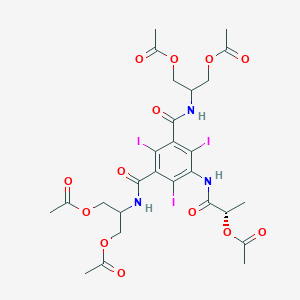
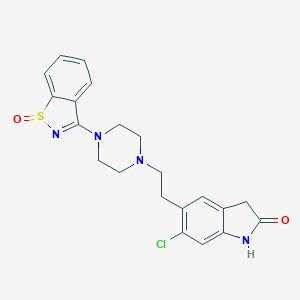
![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)
